molecular formula C8H8BrNO3 B163601 (R)-1-(4-Nitrophenyl)-2-bromoethanol CAS No. 125653-67-0

(R)-1-(4-Nitrophenyl)-2-bromoethanol

Cat. No. B163601
CAS RN: 125653-67-0
M. Wt: 246.06 g/mol
InChI Key: LZCQQYQFJPLEBE-QMMMGPOBSA-N
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Description

Molecular Structure Analysis

“®-1-(4-Nitrophenyl)-2-bromoethanol” contains a total of 21 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), 1 hydroxyl group, and 1 secondary .

Scientific Research Applications

  • Synthesis of β-Adrenergic Blockers : This compound serves as a precursor for important β-adrenergic receptor blocking drugs, such as (R)-nifenalol and (S)-sotalol. These drugs are obtained in pure forms via enzymatic transesterification reactions of (±)-2-bromo-1-(4-nitrophenyl)ethanol, demonstrating its significance in pharmaceutical synthesis (Kapoor et al., 2005).

  • Asymmetric Nitroaldol Reaction : This compound is involved in the asymmetric nitroaldol (Henry) reaction with aromatic aldehydes in water. It has been used to study the reaction of 4-nitrobenzaldehyde, which afforded the corresponding (R)-2-nitro-1-(4-nitrophenyl)ethanol with varying levels of enantioselectivity, depending on the reaction conditions (Matsumoto & Asakura, 2014).

  • Chemical Synthesis and Characterization : The compound is a key intermediate in various chemical syntheses, such as the preparation of (R,R)-formoterol. It has been prepared from different precursors using various catalytic and reductive methods, demonstrating its adaptability in synthetic chemistry (Zhang & Baohua, 2013).

  • Study of Metabolic Processes : It has been used in studies investigating drug metabolism. For instance, 4-nitrophenol, a related compound, is utilized as a model substrate to investigate the influence of various physiological conditions on conjugative drug metabolism (Almási, Fischer & Perjési, 2006).

  • Catalysis and Chemical Reactions : The compound has been used in studies related to catalysis and chemical reaction mechanisms. For instance, it played a role in the development of a highly chemoselective reduction process, important in the synthesis of specific pharmaceutical compounds (Wilkinson et al., 2000).

properties

IUPAC Name

(1R)-2-bromo-1-(4-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCQQYQFJPLEBE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CBr)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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